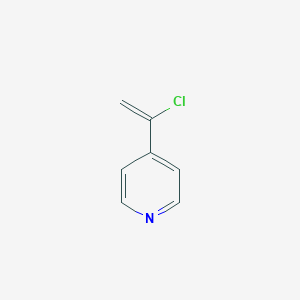

4-(1-Chlorovinyl)pyridine

Descripción

4-(1-Chlorovinyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 4-position with a 1-chlorovinyl group (–CH=CHCl). This structure combines the electron-deficient nature of pyridine with the electrophilic reactivity of the chlorovinyl substituent, making it a versatile intermediate in organic synthesis. The chlorovinyl group introduces steric and electronic effects that influence its chemical behavior, such as susceptibility to nucleophilic attack at the chlorine-bearing carbon or participation in cycloaddition reactions.

Propiedades

Número CAS |

100325-28-8 |

|---|---|

Fórmula molecular |

C7H6ClN |

Peso molecular |

139.58 g/mol |

Nombre IUPAC |

4-(1-chloroethenyl)pyridine |

InChI |

InChI=1S/C7H6ClN/c1-6(8)7-2-4-9-5-3-7/h2-5H,1H2 |

Clave InChI |

CCVXDQBJSNUYNP-UHFFFAOYSA-N |

SMILES |

C=C(C1=CC=NC=C1)Cl |

SMILES canónico |

C=C(C1=CC=NC=C1)Cl |

Sinónimos |

Pyridine, 4-(1-chloroethenyl)- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogs

Key structural analogs include:

| Compound | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-(1-Chlorovinyl)pyridine | –CH=CHCl at C4 | C₇H₅ClN | ~153.6 |

| 4-Vinylpyridine | –CH=CH₂ at C4 | C₇H₇N | 105.1 |

| 4-Chloropyridine | –Cl at C4 | C₅H₄ClN | 113.5 |

| 4-(2-Aminoethyl)pyridine | –CH₂CH₂NH₂ at C4 | C₇H₁₀N₂ | 122.2 |

| 5-(1-Chlorovinyl)uridine | –CH=CHCl at C5 of uridine | C₉H₁₁ClN₂O₆ | ~302.6 |

Key Differences :

- 4-Vinylpyridine lacks the chlorine atom, reducing electrophilicity and enabling polymerization applications.

- 4-Chloropyridine has a simpler halogen substituent but lacks the conjugated double bond, limiting its utility in cycloaddition reactions.

- 4-(2-Aminoethyl)pyridine exhibits basicity and metal-coordination capabilities due to the amino group, unlike the inert chlorovinyl group .

Physical Properties

Data from substituted pyridines in and suggest trends:

| Compound Type | Melting Point Range (°C) | Molecular Weight Range (g/mol) | Key Functional Groups |

|---|---|---|---|

| Chlorovinyl-substituted | ~268–287 (complex analogs) | 466–545 (complex analogs) | –CH=CHCl, –N |

| Aminoethyl-substituted | Not reported | 122–545 | –NH₂, –CN |

| Halogenated pyridines | 113–302 | 113.5–302.6 | –Cl, –Br |

Notes:

- The chlorovinyl group in 4-(1-Chlorovinyl)pyridine likely lowers melting points compared to bulkier substituted analogs in due to reduced molecular symmetry .

- Higher molecular weight analogs (e.g., 545 g/mol in ) exhibit elevated melting points (~287°C), attributed to strong intermolecular forces from multiple aromatic and polar groups .

Key Findings :

- Aminoethyl-substituted pyridines () prioritize coordination chemistry over reactivity with organic electrophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.